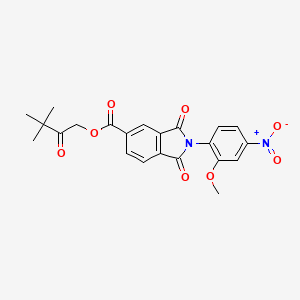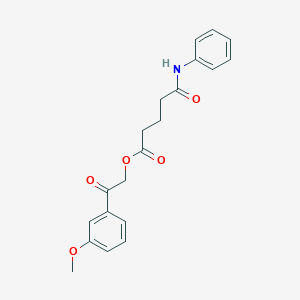![molecular formula C43H53N5O5S B15151866 3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a tetrazole group, and a benzoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the nitro group can produce an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving tetrazole and naphthalene derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and coatings.
Mécanisme D'action
The mechanism of action of 3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The tetrazole group can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The naphthalene ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID
- **2-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID
Uniqueness
The uniqueness of 3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C43H53N5O5S |
|---|---|
Poids moléculaire |
752.0 g/mol |
Nom IUPAC |
3-[[1-hydroxy-4-(1-phenyltetrazol-5-yl)sulfanylnaphthalene-2-carbonyl]amino]-4-octadecoxybenzoic acid |
InChI |
InChI=1S/C43H53N5O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-53-38-28-27-32(42(51)52)30-37(38)44-41(50)36-31-39(34-25-20-21-26-35(34)40(36)49)54-43-45-46-47-48(43)33-23-18-17-19-24-33/h17-21,23-28,30-31,49H,2-16,22,29H2,1H3,(H,44,50)(H,51,52) |
Clé InChI |
IEFFVILQTIBANA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=NN=NN4C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B15151795.png)
![2-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15151813.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B15151815.png)
![N-cyclopentyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151826.png)


![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15151846.png)
![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)
